molecular formula C12H12O2 B072823 6,7,8,9-Tetrahydro-dibenzofuran-2-ol CAS No. 1133-79-5

6,7,8,9-Tetrahydro-dibenzofuran-2-ol

Cat. No.: B072823
CAS No.: 1133-79-5
M. Wt: 188.22 g/mol
InChI Key: DLFLWVYSSLYVBK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-dibenzofuran-2-ol can be achieved through various synthetic routes. One common method involves the [3,3]-sigmatropic rearrangement of O-aryloximes. This reaction typically requires specific conditions such as the presence of a base and elevated temperatures to facilitate the rearrangement process.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the compound can be synthesized in laboratory settings using the aforementioned synthetic routes. The scalability of these methods for industrial production would depend on optimizing reaction conditions and ensuring the availability of raw materials.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-dibenzofuran-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The hydroxyl group in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated derivatives. Substitution reactions can introduce various functional groups into the compound.

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-dibenzofuran-2-ol involves its interaction with various molecular targets and pathways. The compound has been shown to modulate inflammatory pathways, inhibit microbial growth, and induce apoptosis in cancer cells. These effects are mediated through its interaction with specific enzymes, receptors, and signaling pathways involved in these processes.

Comparison with Similar Compounds

6,7,8,9-Tetrahydro-dibenzofuran-2-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific hydroxyl group, which imparts unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

6,7,8,9-tetrahydrodibenzofuran-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFLWVYSSLYVBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150356
Record name 2-Dibenzofuranol, 6,7,8,9-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133-79-5
Record name 6,7,8,9-Tetrahydro-2-dibenzofuranol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Dibenzofuranol, 6,7,8,9-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Dibenzofuranol, 6,7,8,9-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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